Lanthanum Carbonate

Übersicht

Beschreibung

Lanthanum carbonate is a chemical compound with the formula La₂(CO₃)₃. It is formed by the combination of lanthanum (III) cations and carbonate anions. This compound is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease. This compound is also utilized in various industrial applications, including the production of special types of glass and as a catalyst in hydrocarbon cracking .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through the reaction of lanthanum chloride with sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate this compound nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of this compound in a low pH environment, reducing the risk of generating this compound hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting lanthanum acetate with sodium carbonate under sonication. This sonochemical method results in the formation of this compound nanoparticles. Another industrial method involves the hydrothermal processing of lanthanum hydroxide nanoparticles at elevated temperatures .

Analyse Chemischer Reaktionen

Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including thermal decomposition and reactions with acids.

Common Reagents and Conditions:

Thermal Decomposition: When heated, this compound decomposes in a multi-step process. Initially, it loses water molecules, followed by the formation of anhydrous this compound.

Reactions with Acids: this compound reacts with acids to form lanthanum salts and carbon dioxide.

Major Products Formed:

Lanthanum Oxide (La₂O₃): Formed through thermal decomposition.

Lanthanum Chloride (LaCl₃): Formed through reaction with hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Lanthanum carbonate has a wide range of scientific research applications:

Medicine: It is used as a phosphate binder to control hyperphosphatemia in patients with chronic kidney disease.

Environmental Science: this compound is integrated into various lanthanum-based adsorbents for selective phosphate removal from wastewater.

Wirkmechanismus

Lanthanum carbonate exerts its effects by binding to dietary phosphate in the gastrointestinal tract, forming insoluble lanthanum phosphate complexes. These complexes pass through the gastrointestinal tract unabsorbed, thereby reducing the absorption of phosphate. This mechanism is particularly beneficial for patients with chronic kidney disease, as it helps to lower serum phosphate levels and prevent complications associated with hyperphosphatemia .

Vergleich Mit ähnlichen Verbindungen

Lanthanum Oxide (La₂O₃): Used in the production of optical glass and as a catalyst in various industrial processes.

Lanthanum Hydroxide (La(OH)₃): Utilized in environmental applications for phosphate removal from water.

Uniqueness: Lanthanum carbonate is unique in its superior phosphate binding capacity and wider optimum pH range for phosphate binding compared to lanthanum oxide and lanthanum hydroxide. It also exhibits lower lanthanum leaching, making it a more stable and effective option for phosphate removal in environmental applications .

Eigenschaften

CAS-Nummer |

587-26-8 |

|---|---|

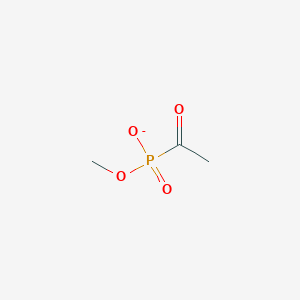

Molekularformel |

CH2LaO3 |

Molekulargewicht |

200.930 g/mol |

IUPAC-Name |

carbonic acid;lanthanum |

InChI |

InChI=1S/CH2O3.La/c2-1(3)4;/h(H2,2,3,4); |

InChI-Schlüssel |

JKSVDWSKYFEURH-UHFFFAOYSA-N |

SMILES |

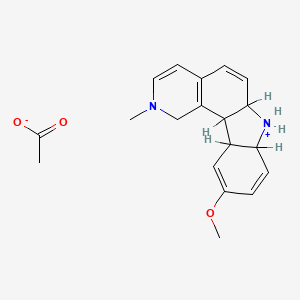

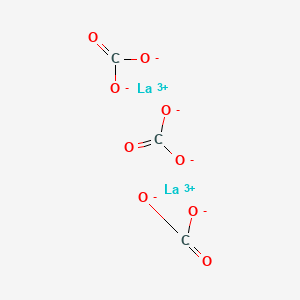

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3] |

Kanonische SMILES |

C(=O)(O)O.[La] |

Color/Form |

White powder |

Dichte |

2.6 |

| 587-26-8 | |

Physikalische Beschreibung |

Other Solid; Dry Powder |

Piktogramme |

Irritant |

Löslichkeit |

Practically insoluble. Soluble in acids Practically insoluble in wate |

Synonyme |

Fosrenol lanthanum carbonate lantharenol |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[[1-(2-phenylethyl)-5-tetrazolyl]-thiophen-2-ylmethyl]piperazine](/img/structure/B1197371.png)

![6-(4-hydroxy-3-methoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B1197372.png)

![N-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-(cyclohexylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1197375.png)

![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)

![4,5-DIHYDRO[1,2,5]OXADIAZOLO[3,4-F]CINNOLIN-3-IUM-3-OLATE](/img/structure/B1197379.png)